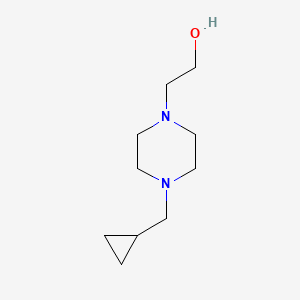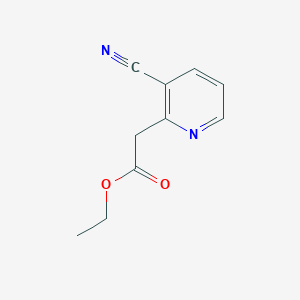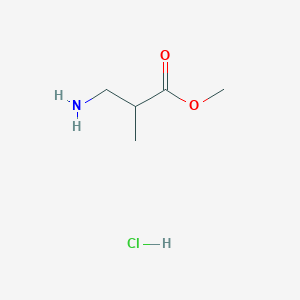![molecular formula C7H4N2O3 B1367414 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione CAS No. 63016-85-3](/img/structure/B1367414.png)
1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione
Descripción general
Descripción
1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C7H4N2O3 . It is also known by other names such as 3-Azaisatoic anhydride . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 4 nitrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H,(H,8,9,11) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.12 g/mol . It has a computed XLogP3-AA value of 0.3, indicating its relative hydrophilicity or hydrophobicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 68.3 Ų .Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitPARP7 , a protein involved in nucleic acid sensing and immune regulation .
Biochemical Pathways
Given its potential target, it may influence pathways related to nucleic acid sensing and immune regulation .
Pharmacokinetics
Similar compounds have been noted for their lipophilicity, which allows them to easily diffuse into cells .
Result of Action
Given its potential target, it may influence cellular processes related to nucleic acid sensing and immune regulation .
Action Environment
It is generally stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may be necessary for its stability.
Análisis Bioquímico
Biochemical Properties
1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as PARP7, which is involved in nucleic acid sensing and immune regulation . The nature of these interactions often involves binding to active sites or influencing the enzyme’s activity, thereby affecting the overall biochemical pathway.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PARP7 can lead to changes in gene expression related to immune responses . Additionally, it may affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the cell’s energy balance and overall function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its binding to PARP7 can inhibit the enzyme’s activity, resulting in altered nucleic acid sensing and immune regulation . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that this compound remains stable under inert atmosphere and room temperature
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Its interaction with metabolic enzymes can lead to changes in metabolite levels, affecting the overall metabolic balance within the cell . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity, as it ensures the compound reaches its target sites within the cell .
Propiedades
IUPAC Name |
1H-pyrido[3,2-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-6-5-4(2-1-3-8-5)9-7(11)12-6/h1-3H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINYTHCNBVUELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=O)N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20526732 | |
| Record name | 2H-Pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20526732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63016-85-3 | |
| Record name | 2H-Pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20526732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1367349.png)


![1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-](/img/structure/B1367353.png)
